molecular formula C21H33N5O2 B6782705 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone

1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone

Cat. No.: B6782705
M. Wt: 387.5 g/mol
InChI Key: CGEYTMQRLYFTBJ-UHFFFAOYSA-N
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Description

1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[55]undecan-1-yl]ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone typically involves multiple steps:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
  • Spirocyclic Core Construction:

    • The spirocyclic core is often constructed using a cyclization reaction that involves a diazaspiro compound and a suitable electrophile.
  • Final Coupling:

    • The final step involves coupling the triazole-containing intermediate with the spirocyclic core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxolan-2-ylmethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction:

    • Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the ethanone moiety, where nucleophiles like amines or thiols can replace the ethanone group under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, triethylamine.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include alcohols or amines.
  • Substitution products depend on the nucleophile used, resulting in various derivatives.

Chemistry:

  • The compound’s unique structure makes it a valuable scaffold for the synthesis of new molecules with potential biological activity.

Biology:

  • It can be used in the study of enzyme inhibition, particularly enzymes that interact with triazole-containing compounds.

Medicine:

  • Potential applications in drug development, especially for targeting specific biological pathways involving the triazole ring.

Industry:

  • Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

  • 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]methanol
  • 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]propane

Uniqueness:

  • The ethanone group in 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone provides unique reactivity compared to similar compounds with different substituents. This can lead to distinct biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of 1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[55]undecan-1-yl]ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-[5-cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-16(27)26-12-11-24(15-21(26)9-3-2-4-10-21)20-23-22-19(17-7-8-17)25(20)14-18-6-5-13-28-18/h17-18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEYTMQRLYFTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC12CCCCC2)C3=NN=C(N3CC4CCCO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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